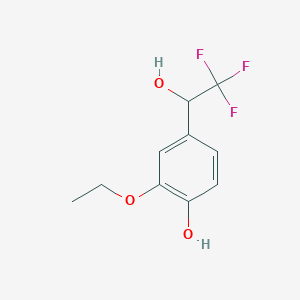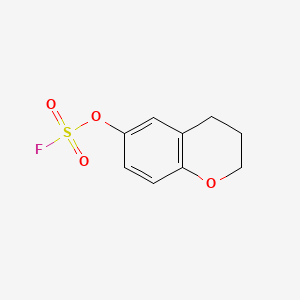
2-Ethoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol is a chemical compound with the molecular formula C10H11F3O3. It is characterized by the presence of an ethoxy group, a trifluoro-1-hydroxyethyl group, and a phenol group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol as the starting material.
Ethoxylation: The phenol undergoes ethoxylation to introduce the ethoxy group.
Trifluoromethylation: The ethoxyphenol is then trifluoromethylated to introduce the trifluoro-1-hydroxyethyl group.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions: 2-Ethoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The trifluoro-1-hydroxyethyl group can be reduced to form different reduced derivatives.
Substitution: The ethoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Trifluoromethylated alcohols and other reduced derivatives.
Substitution Products: Various substituted phenols and ethers.
科学的研究の応用
2-Ethoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用機序
The mechanism by which 2-Ethoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol exerts its effects involves its interaction with molecular targets and pathways. The phenol group can act as a hydrogen bond donor and acceptor, influencing its binding to enzymes and receptors. The trifluoro-1-hydroxyethyl group enhances the compound's stability and lipophilicity, affecting its bioavailability and pharmacokinetics.
類似化合物との比較
2-Ethoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol is compared with similar compounds such as:
2-Ethoxyphenol: Lacks the trifluoro-1-hydroxyethyl group, resulting in different chemical properties and reactivity.
4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol: Lacks the ethoxy group, leading to variations in solubility and biological activity.
2,4-Dichlorophenol: Contains chlorine atoms instead of the trifluoro-1-hydroxyethyl group, affecting its reactivity and applications.
特性
分子式 |
C10H11F3O3 |
|---|---|
分子量 |
236.19 g/mol |
IUPAC名 |
2-ethoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol |
InChI |
InChI=1S/C10H11F3O3/c1-2-16-8-5-6(3-4-7(8)14)9(15)10(11,12)13/h3-5,9,14-15H,2H2,1H3 |
InChIキー |
UHZPJZZTNHFVIN-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)C(C(F)(F)F)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole,trifluoroaceticacid](/img/structure/B15317346.png)

![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B15317352.png)


![rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-1-ol hydrochloride](/img/structure/B15317371.png)
![5-Sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B15317373.png)



![[2-(1-Adamantylamino)-2-oxoethyl] 5-nitrofuran-2-carboxylate](/img/structure/B15317394.png)
